molecular formula C11H17N3O4 B12466293 methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate

methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B12466293
M. Wt: 255.27 g/mol
InChI Key: KCPJBQRSPABBGH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate is a complex organic compound featuring a pyrazole ring substituted with a nitro group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate typically involves multi-step organic reactions. One common route includes the nitration of a pyrazole derivative followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-[3-nitro-1H-pyrazol-1-yl]propanoate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    Ethyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.

Uniqueness

Methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate is unique due to the presence of both a nitro group and a propan-2-yl substituent on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 2-methyl-3-(3-nitro-5-propan-2-ylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H17N3O4/c1-7(2)9-5-10(14(16)17)12-13(9)6-8(3)11(15)18-4/h5,7-8H,6H2,1-4H3

InChI Key

KCPJBQRSPABBGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC(C)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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